1-Bromo-2,3-difluoro-5-iodobenzene
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Overview
Description
1-Bromo-2,3-difluoro-5-iodobenzene is an organic compound with the molecular formula C6H2BrF2I. It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-difluoro-5-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of difluorobenzene derivatives. The process typically includes the following steps:
Bromination: Introduction of a bromine atom to the benzene ring.
Fluorination: Addition of fluorine atoms at specific positions.
Iodination: Incorporation of an iodine atom to complete the compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3-difluoro-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine, fluorine, or iodine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles or electrophiles under mild to moderate conditions.
Oxidation and Reduction Reactions: Use of oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Often require palladium catalysts and specific ligands under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Bromo-2,3-difluoro-5-iodobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-difluoro-5-iodobenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms allows it to participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems .
Comparison with Similar Compounds
- 1-Bromo-2,6-difluoro-4-iodobenzene
- 3,5-Difluoro-4-bromo-1-iodobenzene
- 4-Bromo-3,5-difluoro-1-iodobenzene
Comparison: 1-Bromo-2,3-difluoro-5-iodobenzene is unique due to the specific positions of the halogen atoms on the benzene ring. This unique arrangement affects its chemical reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
1-bromo-2,3-difluoro-5-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKBENOAYOLQER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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